Product packaging for 1-Dodecyn-4-ol(Cat. No.:CAS No. 74646-36-9)

1-Dodecyn-4-ol

Cat. No.: B14454035
CAS No.: 74646-36-9
M. Wt: 182.30 g/mol
InChI Key: ABQRRMVVOGPNRA-UHFFFAOYSA-N
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Description

1-Dodecyn-4-ol is a chemical compound that belongs to the class of terminal alkyne alcohols. This structure, featuring a hydroxyl group and a carbon-carbon triple bond, makes it a valuable building block in organic synthesis. Researchers can utilize the terminal alkyne in metal-catalyzed coupling reactions, such as the Click chemistry Huisgen cycloaddition, to create complex molecular architectures. The hydroxyl group at the fourth carbon can also be further functionalized, offering additional versatility for chemical modification. As a result, this compound is a reagent of interest in various research fields, including materials science, medicinal chemistry, and the development of novel polymers. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Disclaimer: The information presented is based on the general properties of similar alkyne alcohols due to a lack of specific data for this isomer. The properties and applications mentioned are inferred and must be verified prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B14454035 1-Dodecyn-4-ol CAS No. 74646-36-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74646-36-9

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

dodec-1-yn-4-ol

InChI

InChI=1S/C12H22O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h2,12-13H,3,5-11H2,1H3

InChI Key

ABQRRMVVOGPNRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC#C)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Dodecyn 4 Ol and Analogs

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond in 1-dodecyn-4-ol is a region of high electron density, making it susceptible to attack by electrophiles and a key site for addition and functionalization reactions.

Addition Reactions to the Triple Bond

The terminal alkyne of this compound can undergo various addition reactions, including hydrogenation, halogenation, and hydration, to yield saturated or more functionalized derivatives.

Hydrogenation: The triple bond can be fully or partially reduced. Catalytic hydrogenation over platinum or palladium catalysts will typically reduce the alkyne all the way to the corresponding alkane, dodecan-4-ol. However, selective reduction to the alkene is often more synthetically useful. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) facilitates the syn-addition of hydrogen, yielding the corresponding (Z)-alkene, (Z)-dodec-1-en-4-ol. In a study on the hydrogenation of functionalized alkynes, 9-dodecyn-1-ol (B1594595) was shown to undergo both stereo- and chemoselective reduction, highlighting the ability to control the outcome of such reactions on similar long-chain alkynols. polimi.it

Halogenation: Alkynes react with halogens such as bromine (Br₂) and chlorine (Cl₂) in an addition reaction. quora.com The reaction with one equivalent of a halogen typically results in the formation of a dihaloalkene. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms. Further reaction with a second equivalent of the halogen yields a tetrahaloalkane. quora.com

Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts in aqueous acid, follows Markovnikov's rule. For a terminal alkyne like this compound, this means the initial enol intermediate will have the hydroxyl group on the second carbon. This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. wikipedia.org Thus, the hydration of this compound is expected to produce 1-hydroxy-dodecan-2-one.

Functionalization through Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydrogen bond across the triple bond and is a powerful method for synthesizing vinylsilanes. This reaction is typically catalyzed by transition metal complexes, with the choice of catalyst and silane (B1218182) influencing the regio- and stereoselectivity. sigmaaldrich.comlibretexts.org

For terminal alkynes like this compound, hydrosilylation can yield either the α-vinylsilane (silyl group on C1) or the β-vinylsilane (silyl group on C2), with either (E) or (Z) stereochemistry. libretexts.org

Ruthenium Catalysis: Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to be highly effective for the hydrosilylation of terminal alkynes to exclusively yield α-vinylsilanes. sigmaaldrich.com For propargylic and homopropargylic alcohols, the silyl (B83357) group is selectively placed distal to the hydroxyl group. sigmaaldrich.com

Platinum Catalysis: Platinum catalysts are also widely used. For instance, an (IPr)Pt(diene) complex has demonstrated high activity and selectivity for the hydrosilylation of terminal alkynes, favoring the formation of the β-(E)-vinylsilane. organic-chemistry.org Substrates containing hydroxyl groups showed excellent regioselectivity. organic-chemistry.org

Cobalt Catalysis: More recently, earth-abundant cobalt catalysts have been developed for the Z-selective hydrosilylation of terminal alkynes, providing a complementary method to access (Z)-β-vinylsilanes with high selectivity. rsc.orgnih.gov

A summary of catalyst systems and their observed selectivity in the hydrosilylation of terminal alkynes is presented below.

Catalyst SystemTypical SilaneMajor ProductSelectivity
[Cp*Ru(MeCN)₃]PF₆R₃SiHα-vinylsilaneHigh regioselectivity for the α-isomer. sigmaaldrich.com
(IPr)Pt(allyl ether)R₃SiHβ-(E)-vinylsilaneHigh regio- and stereoselectivity for the β-(E)-isomer. organic-chemistry.org
Co(OAc)₂ / PDI LigandPh₂SiH₂β-(Z)-vinylsilaneHigh regio- and stereoselectivity for the β-(Z)-isomer. nih.gov

Reactivity of the Hydroxyl Group

The secondary hydroxyl group at the C4 position is another key reactive site in this compound, allowing for oxidation and substitution reactions.

Oxidation Reactions to Carbonyl Compounds and Carboxylic Acids

The secondary alcohol can be oxidized to the corresponding ketone, dodec-1-yn-4-one. The choice of oxidizing agent is crucial to avoid unwanted reactions with the alkyne moiety.

Selective Oxidation to Ketones: "Weak" oxidizing agents are generally employed to convert secondary alcohols to ketones without over-oxidation or reaction with other functional groups. masterorganicchemistry.com Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for Swern oxidation are effective for this transformation. masterorganicchemistry.com A study on the oxidation of the analogous compound 1-octyn-3-ol (B1346985) demonstrated that it could be efficiently converted to 1-octyn-3-one (B3050644) in high yield using sodium periodate (B1199274) (NaIO₄) as the oxidant with a catalytic amount of sodium dichromate (Na₂Cr₂O₇). researchgate.net This method is notable as other common reagents like activated DMSO or PCC were reported to be ineffective for that specific substrate. researchgate.net

Oxidative Cleavage: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under harsh conditions (e.g., the Jones reagent), can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, potentially leading to the formation of carboxylic acids. However, these conditions may also affect the alkyne.

The table below summarizes common oxidizing agents for secondary alcohols.

Reagent/SystemProduct from this compoundClassification
PCC, DMP, Swern OxidationDodec-1-yn-4-one"Weak" - Selective for ketone formation. masterorganicchemistry.com
NaIO₄ / cat. Na₂Cr₂O₇Dodec-1-yn-4-oneSelective for ketone formation. researchgate.net
KMnO₄ (hot, conc.), Jones ReagentCarboxylic Acids (via cleavage)"Strong" - Risk of C-C bond cleavage.

Substitution Reactions for Derivatization

The hydroxyl group of this compound can be converted into a better leaving group, allowing for nucleophilic substitution reactions to introduce other functionalities.

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. chemistry.coach These reactions typically proceed via an Sₙ2 mechanism for secondary alcohols, resulting in an inversion of stereochemistry at the C4 position. chemistry.coach The resulting 4-halo-1-dodecyne is a versatile intermediate for further reactions.

Formation of Sulfonate Esters: A common strategy for derivatization is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting this compound with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270). The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions. masterorganicchemistry.com

Alkyne Isomerization Processes

Internal alkynes can be isomerized to terminal alkynes, and vice versa, under strongly basic conditions. This process, known as the "alkyne zipper" reaction, is a powerful tool for remote functionalization. wikipedia.org The reaction was first reported by Alexey Favorsky and later developed by Charles Allen Brown and Ayako Yamashita, who used potassium 3-aminopropylamide (KAPA) as the base. wikipedia.org

The mechanism involves a series of deprotonation and protonation steps that "walk" the triple bond along the carbon chain via allenic intermediates. mdpi.com The reaction is driven towards the thermodynamically stable terminal acetylide anion, which is formed upon deprotonation of the terminal alkyne by the strong base. wikipedia.orgwikipedia.org A mild acid workup then quenches the anion to give the terminal alkyne. wikipedia.org

This reaction is highly effective for long-chain alkynols. For instance, it has been demonstrated that 9-dodecyn-1-ol can be efficiently isomerized to 11-dodecyn-1-ol, showcasing the ability to move the alkyne functionality to the end of the chain even when it is distant from the hydroxyl group. mdpi.com The presence of the hydroxyl group can influence the reaction, as its corresponding alkoxide can direct the isomerization towards the terminus remote from the oxygen functionality. mdpi.com

Reaction Kinetics and Selectivity Studies

The choice of catalysts and reagents profoundly impacts the outcome of reactions involving alkynols like this compound, influencing reaction rates, selectivity, and even the type of transformation that occurs.

For the alkyne zipper reaction , the base is the critical reagent. Superbases like potassium 3-aminopropylamide (KAPA) are highly effective for the contra-thermodynamic isomerization of internal alkynols to their terminal isomers. wikipedia.orgdntb.gov.ua The use of less hazardous alternatives to potassium hydride, such as combining the lithium salt of 1,3-diaminopropane (B46017) with potassium tert-butoxide, has also been shown to give high yields. wikipedia.orgscribd.com

In hydrogenation reactions , the catalyst determines the selectivity for semi-hydrogenation to an alkene or full reduction to an alkane. For the selective semi-hydrogenation of alkynes to Z-alkenes, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate or quinoline) is commonly used. The poisoning of the catalyst is crucial to prevent over-reduction of the resulting alkene. The performance of hydrogenation catalysts is also affected by external parameters like temperature and hydrogen pressure, as well as the substrate structure itself. rsc.org For palladium-based catalysts, high hydrogen pressure can promote the formation of subsurface hydrides, which boosts over-hydrogenation. rsc.org

For other transformations, various metal catalysts are employed. Gold(I) complexes are highly effective for activating alkynes toward nucleophilic attack by oxygen or nitrogen, facilitating cyclization and hydroamination reactions under mild conditions. acs.org Iron catalysts, such as FeCl₃, can catalyze carbonyl-alkyne metathesis reactions, providing access to chromene derivatives. mdpi.com The choice of solvent can also be critical; polar solvents can stabilize carbocation intermediates in certain N-alkylation reactions, significantly affecting yield. sioc-journal.cn

The following table summarizes the influence of selected catalysts and reagents on reactions of alkynes and alkynols.

Reaction TypeCatalyst/ReagentSubstrate ExampleProduct TypeKey Outcome/SelectivityCitation(s)
Isomerization Potassium 3-aminopropylamide (KAPA)Internal Alkynol (e.g., 2-decyn-1-ol)Terminal AlkynolHigh yield of terminal alkyne. wikipedia.orgscribd.com
Semi-Hydrogenation Lindlar Catalyst (Pd/CaCO₃, quinoline)12-Benzyloxy-4-dodecyne(Z)-12-Benzyloxy-4-dodecyleneHigh Z-selectivity (e.g., 97:3 Z/E ratio).
Cycloisomerization Tungsten CarbonylAlkynyl AlcoholBranched Amino GlycalStereoselective formation of cyclic products. nih.gov
Metathesis FeCl₃Carbonyl + Alkyne2H-ChromeneEfficient C-O/C-C bond formation. mdpi.com
N-Alkylation Niobium Oxide (Nb₂O₅)Benzyl Alcohol + AnilineN-benzylanilineHigh conversion and yield in polar solvents. sioc-journal.cn

Achieving stereochemical control is a central goal in the synthesis of complex molecules from alkyne and alkene precursors. For transformations involving this compound and its analogs, various strategies have been developed to control the formation of specific stereoisomers.

A primary area of focus is the stereoselective reduction of alkynes to alkenes. The partial hydrogenation of an internal alkyne using a Lindlar catalyst typically yields the corresponding cis-(Z)-alkene with high selectivity. This is a widely used method for accessing Z-isomers, which are common motifs in natural products.

Stereoselective synthesis can also be achieved through multi-step sequences starting from terminal alkynes. One procedure for the synthesis of syn-α-amino β-oxy ketones involves preparing (Z)-α-amino silyl enol ethers from 1-alkynes, followed by a TiCl₄-mediated Mukaiyama aldol (B89426) reaction that proceeds with excellent syn-selectivity. rsc.org Similarly, trans-2,3-disubstituted 2,3-dihydropyrroles can be synthesized stereoselectively from terminal alkynes via the formation of α-imino rhodium carbene complexes. acs.org

In alkene metathesis , modern ruthenium catalysts have been developed that exhibit high Z-selectivity in cross-metathesis reactions. mdpi.com For example, vinyl acetals can be coupled with 1-dodecene (B91753) using specific ruthenium catalysts to afford the desired products with excellent Z-selectivity. mdpi.com

The use of chiral auxiliaries is another powerful method for inducing asymmetry. For instance, the asymmetric synthesis of (4R)-4-((E)-2-butenyl)-4,N-dimethyl-L-threonine, a component of cyclosporine, relies on the diastereoselective reactions of enolates derived from chiral auxiliaries. researchgate.net

The following table provides examples of stereoselective transformations.

Reaction TypeReagents/CatalystSubstrate TypeProduct StereochemistryKey FeatureCitation(s)
Aldol Reaction TiCl₄(Z)-α-amino silyl enol ether (from 1-alkyne) + Aldehydesyn-α-amino β-oxy ketoneExcellent syn-selectivity. rsc.org
Cycloaddition Rhodium catalystN-Sulfonyl-1,2,3-triazole (from 1-alkyne) + α,β-Unsaturated aldehydetrans-2,3-disubstituted 2,3-dihydropyrroleHigh diastereoselectivity for the trans product. acs.org
Vinyl Selenide Synthesis Sodium Selenide, Organic HalideAlkyneZ-Vinyl SelenideStereoselective synthesis of the Z-isomer. researchgate.net
Alkenyl Sulfone Synthesis CuI-bpy, O₂Alkyne + Sodium Sulfinate + Potassium Halide(E)-β-haloalkenyl sulfoneStereoselective formation of the E-isomer. organic-chemistry.org
Cycloisomerization Tungsten CarbonylAlkynyl AlcoholC-3 Branched Amino GlycalFeatures stereoselective cyclization. nih.gov

Derivatization and Advanced Chemical Transformations of 1 Dodecyn 4 Ol

Synthesis of Ester and Ether Derivatives

The hydroxyl group of 1-dodecyn-4-ol serves as a prime site for the formation of ester and ether linkages, common strategies for protecting the alcohol or introducing new functional handles.

The conversion of the hydroxyl group of this compound to an acetate (B1210297) ester is a standard transformation that can be accomplished under mild conditions. nih.govorganic-chemistry.org This reaction is often employed to protect the alcohol functionality during subsequent synthetic steps involving the alkyne. A common and effective method involves the use of acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270). nih.gov The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) until the starting material is fully consumed. nih.gov Other acylating agents and catalysts can also be employed to achieve this transformation, yielding a variety of ester derivatives. organic-chemistry.org

Table 1: Representative Acetylation of this compound

Reagents Solvent Conditions Product

Ether derivatives of this compound can be synthesized through several methods, with the Williamson ether synthesis being one of the most prominent. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to form the ether. wikipedia.orglibretexts.orglumenlearning.com The choice of a primary halide is crucial to avoid competing elimination reactions. organic-chemistry.org

Another approach is acid-catalyzed etherification, where an acid catalyst promotes the dehydration of two alcohol molecules to form a symmetrical ether. masterorganicchemistry.com However, for unsymmetrical ethers or with sensitive substrates like this compound, this method can be problematic, potentially leading to side reactions involving the triple bond or elimination. masterorganicchemistry.comresearchgate.net More specialized methods, such as reductive etherification, can also be employed, particularly for synthesizing ethers from biomass-derived aldehydes and alcohols. osti.gov

Conversion to Corresponding Alkenols and Alkanols

The alkyne moiety in this compound can be selectively or completely reduced to yield the corresponding alkenols or the fully saturated alkanol. The stereochemical outcome of the partial reduction is highly dependent on the choice of catalyst and reaction conditions.

The partial hydrogenation of the triple bond in this compound allows for the stereoselective synthesis of either the (Z)- or (E)-alkenol.

(Z) -Alkenol Synthesis : The syn-addition of hydrogen across the triple bond to yield the (Z)-dodecenol is typically achieved using a "poisoned" palladium catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). wikipedia.orglscollege.ac.inchem-station.com This heterogeneous catalyst deactivates the more active palladium sites, allowing the reaction to stop at the alkene stage without further reduction to the alkane. wikipedia.orglscollege.ac.in The hydrogenation is stereospecific, with hydrogen atoms adding to the same face of the alkyne as it adsorbs to the catalyst surface. lscollege.ac.inchemistrytalk.org Another effective catalyst system for this transformation is P-2 nickel, a nickel boride catalyst, which can also provide high stereospecificity for the formation of cis-olefins. rsc.orgsemanticscholar.org

(E) -Alkenol Synthesis : The anti-addition of hydrogen to form the (E)-dodecenol is accomplished through a dissolving metal reduction. masterorganicchemistry.com The most common method involves the use of sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (ca. -33 °C). masterorganicchemistry.combyjus.comquora.com The mechanism involves the sequential single-electron transfer from the metal to the alkyne, forming a radical anion intermediate. This intermediate is protonated by ammonia, and a second electron transfer followed by another protonation occurs. The steric preference for the more stable trans-vinylic radical intermediate leads to the formation of the (E)-alkene as the major product. youtube.com

Table 2: Stereoselective Reduction of this compound

Target Product Reagents/Catalyst Key Feature
(Z)-Dodec-1-en-4-ol H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) Syn-addition of hydrogen
(Z)-Dodec-1-en-4-ol H₂, P-2 Nickel (Ni₂B) Syn-addition of hydrogen

The complete reduction of both the triple bond and any intermediate double bond in this compound results in the formation of the saturated secondary alcohol, 4-dodecanol. This transformation is typically achieved through catalytic hydrogenation using more active catalysts than those employed for partial reduction. Standard conditions involve hydrogen gas (H₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. masterorganicchemistry.comspbu.ru The reaction is generally carried out under a positive pressure of hydrogen and proceeds efficiently to yield the corresponding alkane. masterorganicchemistry.com This process is a fundamental reduction method in organic synthesis. organic-chemistry.orgscispace.com

Elaboration of the Carbon Chain

The terminal alkyne of this compound is an excellent functional group for carbon-carbon bond-forming reactions, enabling the extension of the molecular framework. Cross-coupling reactions are particularly powerful in this context.

Sonogashira Coupling : The Sonogashira reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgchem-station.com In this reaction, this compound can be coupled with a variety of partners (e.g., iodobenzene, vinyl bromide) in the presence of a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base like triethylamine. organic-chemistry.orglibretexts.orgyoutube.com This reaction is conducted under mild conditions and tolerates a wide range of functional groups, making it a highly versatile method for synthesizing substituted alkynes. wikipedia.org

Cadiot-Chodkiewicz Coupling : This coupling reaction specifically forms unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne. wikipedia.orgalfa-chemistry.comrsc.org The reaction is catalyzed by a copper(I) salt, such as copper(I) bromide, in the presence of an amine base. wikipedia.org this compound can serve as the terminal alkyne component, reacting with a bromoalkyne to create a new carbon-carbon bond and a conjugated diyne system. rsc.orgnih.gov Unlike the related Glaser coupling, the Cadiot-Chodkiewicz coupling selectively produces the cross-coupled product. wikipedia.org

Table 3: Carbon Chain Elaboration Reactions of this compound

Reaction Name Coupling Partner Catalysts Product Type
Sonogashira Coupling Aryl/Vinyl Halide (R-X) Pd catalyst, Cu(I) salt, Amine base Aryl/Vinyl-substituted alkyne

Chain Elongation Strategies Incorporating the Alkynol Core

Chain elongation of this compound can be theoretically approached by leveraging the reactivity of its terminal alkyne and hydroxyl functionalities. These strategies are fundamental in synthesizing more complex molecules with tailored carbon skeletons.

One of the most common methods for elongating a terminal alkyne is through alkylation of the corresponding acetylide . This involves the deprotonation of the terminal alkyne with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a highly nucleophilic acetylide anion. This anion can then react with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond, thus extending the carbon chain.

Another powerful set of reactions for chain elongation are palladium- and copper-catalyzed cross-coupling reactions . These methods allow for the formation of carbon-carbon bonds between the terminal alkyne of this compound and various organic halides or pseudohalides. Notable examples of such reactions include:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.

Cadiot-Chodkiewicz Coupling: This method is used to couple a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, to form an unsymmetrical diacetylene.

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes using a copper(I) salt and an oxidant, leading to the formation of a symmetrical diyne.

Functionalization with Other Heteroatoms

The introduction of heteroatoms other than oxygen into the this compound framework can significantly alter its physical, chemical, and biological properties. Both the hydroxyl group and the alkyne moiety offer opportunities for such functionalization.

The secondary hydroxyl group can be a key site for introducing various heteroatoms. Standard organic transformations can be employed for this purpose:

Conversion to Alkyl Halides: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with halide ions to introduce fluorine, chlorine, bromine, or iodine.

Synthesis of Amines: The hydroxyl group can be transformed into an azide (B81097) via a Mitsunobu reaction or by conversion to a sulfonate ester followed by substitution with sodium azide. Subsequent reduction of the azide yields the corresponding amine.

Formation of Thioethers: The hydroxyl group can be converted to a thiol through various methods, including the Mitsunobu reaction with thioacetic acid followed by hydrolysis. Alternatively, the alcohol can be converted to a leaving group and then displaced by a thiol nucleophile to form a thioether.

The alkyne group also provides a versatile handle for introducing heteroatoms. For instance, hydroamination and hydrothiolation reactions can add N-H and S-H bonds across the triple bond, respectively, often with the aid of metal catalysts.

Despite the theoretical feasibility of these transformations, specific research articles and detailed experimental data on the functionalization of this compound with various heteroatoms are scarce. The development of such derivatives could open up new avenues for the application of this compound in materials science and medicinal chemistry.

Applications of 1 Dodecyn 4 Ol and Its Derivatives in Specialized Chemical Fields

Role as Key Intermediates in Organic Synthesis

The presence of both a terminal alkyne and a hydroxyl group makes 1-Dodecyn-4-ol a valuable intermediate in the synthesis of complex molecules. These functional groups allow for sequential or chemo-selective reactions, providing a pathway to elaborate molecular architectures.

Precursors for Complex Natural Product Synthesis

While direct and specific examples of the total synthesis of complex natural products starting from this compound are not extensively documented in readily available scientific literature, its structural motifs are found in various natural products. Acetylenic alcohols are known precursors in the synthesis of polyketides, macrolides, and other classes of natural products. The terminal alkyne can be utilized in carbon-carbon bond-forming reactions such as Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, which are instrumental in constructing the carbon skeletons of many natural products. Furthermore, the hydroxyl group can be used to introduce other functionalities or to be oxidized to a ketone, providing another handle for synthetic manipulations.

For instance, the synthesis of (-)-decarestrictine L, a ten-membered lactone with potential biological activity, involves the use of a similar propargyl alcohol moiety. While not directly employing this compound, the synthetic strategies highlight the utility of such building blocks in constructing complex cyclic systems. The synthesis often involves the coupling of an acetylenic fragment with another functionalized molecule, followed by cyclization and further functional group transformations.

Building Blocks for Biologically Active Compounds

The structural framework of this compound is a potential pharmacophore that can be incorporated into various biologically active compounds. The long alkyl chain can impart lipophilicity, which is often crucial for membrane permeability and interaction with biological targets. The alkyne and alcohol functionalities can be modified to introduce a wide range of chemical diversity.

Although specific pharmaceutical agents directly derived from this compound are not prominently reported, the broader class of acetylenic alcohols has been explored for various therapeutic applications. For example, derivatives of smaller acetylenic alcohols have shown promise as enzyme inhibitors, anticonvulsants, and antimicrobial agents. The alkyne group can act as a reactive handle for "click chemistry" reactions, which are widely used in drug discovery for the rapid synthesis of compound libraries and for bioconjugation.

Contribution to Material Science Research

The unique chemical structure of this compound also lends itself to applications in material science, where it can be used to create polymers with tailored properties or to modify the surfaces of composite materials.

Incorporation into Polymer Architectures

The terminal alkyne of this compound can undergo polymerization through various mechanisms, including metathesis and coordination polymerization, to form polyacetylenes. These polymers are known for their interesting electronic and optical properties. The presence of the hydroxyl group in the side chain of each repeating unit could impart hydrophilicity to the resulting polymer, potentially leading to materials with unique solubility and self-assembly characteristics.

Furthermore, the alkyne group can be utilized in post-polymerization modification reactions. For example, a polymer containing pendant alkyne groups derived from this compound could be functionalized using azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This would allow for the facile introduction of a wide variety of functional groups, leading to the development of functional polymers for applications such as drug delivery, sensors, and coatings. While specific patents detailing the use of this compound in polymer synthesis are not readily found, the general principles of incorporating acetylenic monomers into polymers are well-established.

Modification of Composite Materials

The hydroxyl group of this compound can be used to chemically graft the molecule onto the surface of reinforcing fillers in composite materials, such as silica or carbon fibers. This surface modification can improve the interfacial adhesion between the filler and the polymer matrix, leading to enhanced mechanical properties of the composite material. The long alkyl chain of this compound could also act as a compatibilizer, improving the dispersion of the filler within the polymer matrix.

The terminal alkyne group provides an additional site for further chemical reactions on the surface of the modified filler. This could be used to introduce other functionalities to the composite material, such as flame retardancy, conductivity, or biocompatibility. Research into the use of acetylenic alcohols for the surface modification of composite materials is an active area, although specific studies focusing on this compound are not widely reported.

Exploration in Surfactant Development

Surfactants are amphiphilic molecules that are widely used in a variety of applications, from detergents and emulsifiers to drug delivery systems. The structure of this compound, with its long hydrophobic alkyl chain and a polar hydroxyl group, suggests its potential as a precursor for novel surfactants.

By modifying the hydroxyl group, a variety of hydrophilic head groups can be introduced. For example, reaction with ethylene oxide could lead to non-ionic surfactants, while sulfation or phosphorylation would produce anionic surfactants. The presence of the alkyne group in the hydrophobic tail could also influence the packing and self-assembly behavior of the resulting surfactants, potentially leading to the formation of unique micellar structures or liquid crystalline phases.

The synthesis and properties of surfactants derived from dodecanol are well-studied, and the introduction of an alkyne functionality into the hydrophobic tail, as in this compound, could lead to surfactants with novel properties. For instance, the rigid alkyne unit might affect the critical micelle concentration (CMC) and the surface tension reduction capabilities of the surfactant. While the development of surfactants specifically from this compound is not extensively detailed in the literature, the general principles of surfactant design suggest its potential in this field.

Research into Bioactive Compounds and Analogs

The unique structural characteristics of this compound have prompted investigations into its potential as a building block for more complex, biologically active molecules. Research in this area has primarily focused on two specialized fields: the synthesis of insect pheromones and the exploration of antimicrobial and anti-inflammatory properties of its analogs.

Precursors for Pheromone Synthesis

Alkynols, including isomers of dodecynol, are valuable precursors in the stereoselective synthesis of insect pheromones. These unsaturated alcohols provide a carbon backbone that can be strategically modified to produce the specific olefinic structures characteristic of many lepidopteran sex pheromones. The synthesis of these compounds is crucial for developing environmentally benign pest management strategies that utilize pheromone-baited traps for monitoring and mating disruption.

While direct synthesis pathways originating from this compound are not extensively detailed in the provided research, the use of its isomers, such as 9-dodecyn-1-ol (B1594595), as starting materials is well-documented. For instance, 9-dodecyn-1-ol has been successfully employed in the synthesis of penta-deuterated intermediate precursors for the pheromone of the Egyptian armyworm, Spodoptera littoralis. nih.gov This underscores the utility of the C12 alkynol framework in constructing complex pheromone molecules.

The general synthetic approach involves the stereoselective reduction of the alkyne moiety to either a (Z)- or (E)-alkene, a critical step in determining the biological activity of the resulting pheromone. For example, the synthesis of (Z)-dodec-5-en-1-ol, a sex pheromone of the pine caterpillar, Dendrolimus punctatus, highlights the conversion of an alkyne precursor to the corresponding Z-alkene. caltech.edu Similarly, the stereoselective reduction of an alkyne with LiAlH4 has been used to prepare E-alkenes for other pheromone syntheses. caltech.edu

The table below summarizes examples of insect pheromones that can be synthesized from C12 alkynol precursors, illustrating the diversity of target molecules.

Target PheromoneInsect SpeciesKey Synthetic Step from Alkynol Precursor
(Z)-dodec-5-en-1-olDendrolimus punctatus (Pine Caterpillar)Stereoselective reduction to Z-alkene
(5Z,7E)-dodeca-5,7-dien-1-olDendrolimus punctatus (Pine Caterpillar)Stereoselective reductions and further modifications
(Z,E)-5,7-dodecadienolDendrolimus superans sibiricus (Siberian Moth)Cis reduction of corresponding enynols
Penta-deuterated pheromone precursorsSpodoptera littoralis (Egyptian Armyworm)Starting from 9-dodecyn-1-ol

This table is based on synthetic strategies for C12 pheromones and precursors, indicating the potential pathways from alkynol starting materials.

Investigation of Antimicrobial and Anti-inflammatory Properties of Analogs

Research into the bioactivity of this compound extends to the investigation of the antimicrobial and anti-inflammatory properties of its potential analogs. While specific studies on analogs of this compound are not prevalent, the broader class of long-chain alcohols and their derivatives has been a subject of interest for their biological activities.

The investigation into the antimicrobial properties of long-chain alcohols has revealed that their efficacy is often dependent on the length of the carbon chain. For example, studies on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus have shown that alcohols with 12 and 13 carbons exhibit significant bacteriostatic activity. This suggests that analogs of this compound, which also possess a C12 backbone, could be promising candidates for antimicrobial research.

In the realm of anti-inflammatory research, various synthetic analogs of natural compounds are being explored for their potential to modulate inflammatory pathways. For instance, the synthesis of novel styryl quinolinium derivatives, as analogs of resveratrol, has been investigated for anti-inflammatory effects. nih.gov These studies often focus on the compound's ability to inhibit protein denaturation and modulate the expression of pro-inflammatory cytokines. While direct anti-inflammatory studies on this compound analogs are limited, the principles from these related investigations provide a framework for future research into the potential anti-inflammatory activity of synthetic alkynols.

The table below outlines the conceptual basis for investigating the bioactivity of this compound analogs, drawing from research on related long-chain alcohols.

Bioactive PropertyBasis for Investigation in this compound AnalogsKey Findings in Related Compounds
Antimicrobial The C12 carbon chain is associated with antibacterial activity in other long-chain alcohols.Long-chain fatty alcohols (C12-C13) show effective bacteriostatic activity against S. aureus.
Anti-inflammatory Synthetic modification of natural product scaffolds can yield potent anti-inflammatory agents.Analogs of natural compounds like resveratrol have demonstrated anti-inflammatory effects by preventing albumin denaturation. nih.gov

This table presents a conceptual framework for future research based on findings from structurally related compounds.

Analytical Characterization Techniques in 1 Dodecyn 4 Ol Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 1-Dodecyn-4-ol, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: In the proton (¹H) NMR spectrum of this compound, each unique proton environment generates a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the proton. For instance, the proton attached to the oxygen-bearing carbon (H-4) is deshielded and appears at a lower field (higher ppm value) than the protons in the long alkyl chain. The terminal alkyne proton (H-1) has a characteristic chemical shift due to the unique electronic environment of the triple bond.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information about the carbon skeleton. The two sp-hybridized carbons of the alkyne group (C-1 and C-2) produce characteristic signals in a distinct region of the spectrum. oregonstate.edu The carbon atom bonded to the hydroxyl group (C-4) is also shifted downfield. compoundchem.com

Conformational and Configurational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of atoms, which provides insights into the molecule's preferred conformation in solution. auremn.org.brmdpi.com Analysis of proton-proton coupling constants can also yield information about dihedral angles and, consequently, the conformational equilibrium of the molecule. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups. oregonstate.educompoundchem.comlibretexts.org

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH ≡ (H-1)2.0 - 2.580 - 90
C ≡CH (C-2)-65 - 75
CH ₂-C≡ (H-3)2.2 - 2.625 - 35
CH -OH (H-4)3.6 - 4.160 - 70
CH ₂ (H-5 to H-11)1.2 - 1.620 - 40
CH ₃ (H-12)0.8 - 1.010 - 15

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org The monoisotopic mass of this compound (C₁₂H₂₂O) is 182.167 Da. chemspider.com

When this compound is analyzed by a technique like electron ionization (EI) mass spectrometry, it forms a molecular ion (M⁺) which is often unstable. chemguide.co.uk This molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. chemguide.co.uk For an alcohol, common fragmentation pathways include:

Loss of Water: A peak corresponding to the mass of the molecular ion minus the mass of water (M-18) is often observed. libretexts.org

Alpha-Cleavage: The bond adjacent to the carbon bearing the hydroxyl group can break. For this compound, this can occur on either side of C-4, leading to the loss of an octyl radical (C₈H₁₇) or a propynyl radical (C₃H₃).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonDescriptionPredicted m/z
[C₁₂H₂₂O]⁺Molecular Ion (M⁺)182
[C₁₂H₂₀]⁺Loss of Water (H₂O)164
[C₄H₅O]⁺Alpha-cleavage: Loss of C₈H₁₇ radical69
[C₉H₁₉O]⁺Alpha-cleavage: Loss of C₃H₃ radical143

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. youtube.com When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, corresponding to the vibrational modes of those bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C), the terminal alkyne C-H bond (≡C-H), and the alkane C-H bonds. libretexts.orgpressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound libretexts.orglibretexts.org

Functional GroupBond VibrationCharacteristic Wavenumber (cm⁻¹)Appearance of Band
AlcoholO-H stretch3200 - 3600Broad, Strong
Terminal Alkyne≡C-H stretch~3300Sharp, Strong
AlkaneC-H stretch2850 - 2960Strong
AlkyneC≡C stretch2100 - 2260Sharp, Weak to Medium
AlcoholC-O stretch1050 - 1260Strong

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or its different stereoisomers.

Gas chromatography (GC) is a common technique used to separate and analyze compounds that can be vaporized without decomposition. A sample of this compound is injected into the instrument, vaporized, and carried by a carrier gas through a column. The components of the sample are separated based on their boiling points and interactions with the stationary phase lining the column.

For purity assessment, a pure sample of this compound will ideally produce a single peak in the resulting chromatogram. The presence of other peaks indicates impurities.

Since the C-4 carbon in this compound is a chiral center, the compound can exist as two enantiomers: (R)-1-Dodecyn-4-ol and (S)-1-Dodecyn-4-ol. To separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample, a specialized chiral GC column is required. gcms.cz This column contains a chiral stationary phase that interacts differently with each enantiomer, causing them to travel through the column at different rates and emerge at different times. nih.gov The ratio of the peak areas for the two enantiomers allows for the calculation of the enantiomeric excess. masterorganicchemistry.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that uses a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material. google.com HPLC is highly versatile and can be used for both analytical and preparative purposes.

Analytically, HPLC can be used to determine the purity of a this compound sample, similar to GC. For preparative applications, HPLC is used to purify the compound on a larger scale. nih.gov By selecting the appropriate stationary phase (e.g., normal-phase or reverse-phase) and mobile phase, this compound can be effectively separated from impurities in a reaction mixture. sielc.com Furthermore, chiral HPLC, which utilizes a chiral stationary phase, can be employed to separate the (R) and (S) enantiomers for both analytical quantification and preparative isolation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.